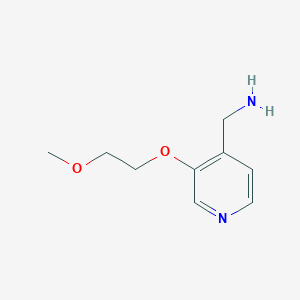

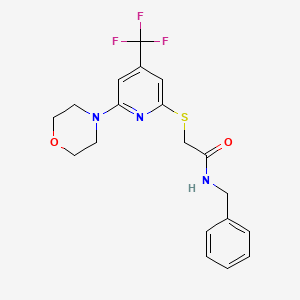

(3-(2-Methoxyethoxy)pyridin-4-yl)methanamine

Übersicht

Beschreibung

(3-(2-Methoxyethoxy)pyridin-4-yl)methanamine, also referred to as 3-MEP, is an organic compound belonging to the class of pyridines. It is a colorless, volatile liquid with a slightly sweet odor. 3-MEP is an important intermediate in the synthesis of many pharmaceuticals, polymers, dyes, and other compounds. It has a wide range of applications in the field of organic chemistry, including the synthesis of polymers, pharmaceuticals, and other compounds.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Agents

A study by Pandey and Srivastava (2011) focused on the synthesis of novel Schiff bases of 3-aminomethyl pyridine, which exhibited significant anticonvulsant activity. These compounds were found to provide protection against seizures in various models, demonstrating their potential as anticonvulsant agents. Their chemical structures were confirmed using techniques like FT-IR and NMR spectroscopy (Pandey & Srivastava, 2011).

Photocytotoxicity and Cellular Imaging

Basu et al. (2014, 2015) explored the photocytotoxic properties of Iron(III) complexes involving derivatives of pyridin-2-ylmethyl methanamine. These complexes showed exceptional photocytotoxicity under red light, proving effective in generating reactive oxygen species and causing apoptosis in cancer cells. They also demonstrated the capability for cellular imaging, with significant uptake in cancer cells (Basu et al., 2014); (Basu et al., 2015).

Catalysis and Chemical Synthesis

Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives for their application in catalysis. These compounds were used to create unsymmetrical NCN′ pincer palladacycles, which showed good activity and selectivity in catalytic applications, particularly where the palladacycle remained in the Pd(II) state (Roffe et al., 2016).

Photo-induced Oxidation Studies

Draksharapu et al. (2012) conducted photochemistry studies on complexes involving 1,1-di(pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine. Their research revealed the enhancement of the rate of outer sphere electron transfer to oxygen, yielding superoxide radical anion and complexes in the Fe(III) redox state. This study contributes to understanding the role of such complexes in oxidative processes (Draksharapu et al., 2012).

Selective Detection of Ions

Aggrwal et al. (2021) investigated the reaction products of 2,3-dibromonaphthalene-1,4-dione with pyridyl amines, including pyridin-4-yl)methanamine, for their potential in selectively detecting Hg and Ni ions. This research opens avenues for the development of sensitive and selective ion detection methods (Aggrwal et al., 2021).

Wirkmechanismus

Eigenschaften

IUPAC Name |

[3-(2-methoxyethoxy)pyridin-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-12-4-5-13-9-7-11-3-2-8(9)6-10/h2-3,7H,4-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZOBRGOICCGIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CN=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Bis(2-hydroxyethyl)amino]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B1407014.png)

![Ethyl 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridyl]piperazin-1-yl]propanoate](/img/structure/B1407015.png)

![6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carbonyl chloride](/img/structure/B1407018.png)

![{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1407022.png)

![N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide](/img/structure/B1407023.png)

![Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate](/img/structure/B1407025.png)

![Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate](/img/structure/B1407027.png)

![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/structure/B1407032.png)

![2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine](/img/structure/B1407034.png)

![3-Bromo-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile](/img/structure/B1407035.png)